Cas no 117811-20-8 (8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine)

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine is a heterocyclic compound featuring a fused benzo-cyclohepta-pyridine core with a piperidinylidene substituent. Its unique structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active molecules. The chloro substituent enhances reactivity for further functionalization, while the piperidinylidene moiety offers versatility in binding interactions. This compound is of interest in pharmaceutical research due to its rigid polycyclic framework, which may improve target selectivity and metabolic stability. Suitable for exploratory synthesis, it serves as a valuable intermediate in the development of novel therapeutic agents. Handling requires standard laboratory precautions due to its organic nature.
8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine structure
117811-20-8 structure
商品名:8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine
CAS番号:117811-20-8
MF:C19H17N2Cl
メガワット:308.80468
CID:1064443
PubChem ID:15780509

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine 化学的及び物理的性質

名前と識別子

    • 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
    • DEHYDRO DESLORATADINE
    • 11H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 8-chloro-11-(4-piperidinylidene)-; 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine; Dehydrodesloratadine
    • 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
    • DEHYDRO DESLORATADINE [USP IMPURITY]
    • EN300-266232
    • 117811-20-8
    • 8-CHLORO-11-(4-PIPERIDYLIDENE)-11H-BENZO[5,6]CYCLOHEPTA[1,2-b]PYRIDINE
    • DTXSID301150762
    • TSA2JP03DL
    • 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
    • DSDQPELJDBELOW-UHFFFAOYSA-N
    • SCHEMBL4938290
    • 8-CHLORO-11-(PIPERIDIN-4-YLIDENE)BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE
    • Desloratadine Impurity C
    • 13-Chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
    • G90854
    • 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine
    • インチ: InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2
    • InChIKey: DSDQPELJDBELOW-UHFFFAOYSA-N
    • ほほえんだ: C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl

計算された属性

  • せいみつぶんしりょう: 308.1080262g/mol
  • どういたいしつりょう: 308.1080262g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 0
  • 複雑さ: 462
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine セキュリティ情報

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-266232-0.05g
13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
117811-20-8 95.0%
0.05g
$1218.0 2025-03-20
1PlusChem
1P008WD9-250mg
Dehydro Desloratadine
117811-20-8 94%
250mg
$3260.00 2023-12-26
A2B Chem LLC
AE14397-10mg
Dehydro Desloratadine
117811-20-8 95%
10mg
$623.00 2024-04-20
A2B Chem LLC
AE14397-20mg
Dehydro Desloratadine
117811-20-8 98%
20mg
$1188.00 2024-04-20
TRC
C377590-25mg
8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
117811-20-8
25mg
$ 1748.00 2023-09-08
1PlusChem
1P008WD9-50mg
Dehydro Desloratadine
117811-20-8 94%
50mg
$1568.00 2023-12-26
1PlusChem
1P008WD9-500mg
Dehydro Desloratadine
117811-20-8 94%
500mg
$5101.00 2023-12-26
SHENG KE LU SI SHENG WU JI SHU
sc-500820-2.5 mg
8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine,
117811-20-8
2.5 mg
¥2,858.00 2023-07-11
TRC
C377590-2.5 mg
8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
117811-20-8
2.5 mg
$ 185.00 2022-04-01
Enamine
EN300-266232-1.0g
13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
117811-20-8 95.0%
1.0g
$5227.0 2025-03-20

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine 関連文献

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridineに関する追加情報

Introduction to 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-bpyridine] (CAS No. 117811-20-8)

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-bpyridine], identified by its CAS number 117811-20-8, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzo[b]pyridine derivatives, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a chloro substituent at the 8-position and a piperidine moiety at the 11-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The benzo[5,6]cyclohepta[1,2-bpyridine] core structure is a fused bicyclic system that combines the aromaticity of benzene with the nitrogen-rich environment of pyridine rings. This arrangement not only enhances the compound's stability but also provides multiple sites for functionalization, enabling the design of derivatives with tailored biological profiles. The piperidin-4-ylidene group, in particular, is known to contribute to favorable pharmacokinetic properties, including improved solubility and metabolic stability.

In recent years, there has been growing interest in developing novel small molecules that target complex biological pathways. The 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-bpyridine] has been investigated for its potential role in modulating various cellular processes. Preliminary studies suggest that this compound exhibits inhibitory activity against certain kinases and transcription factors, which are implicated in cancer progression and inflammation. The chloro substituent is believed to enhance binding affinity by interacting with specific amino acid residues in the target proteins.

One of the most compelling aspects of this compound is its structural versatility. Researchers have leveraged this scaffold to develop libraries of derivatives with enhanced potency and selectivity. For instance, modifications at the 4-position of the piperidine ring have been shown to significantly improve binding interactions with biological targets. Additionally, the cycloheptane ring introduces conformational flexibility, allowing for optimal positioning within the binding site of enzymes and receptors.

The synthesis of 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-bpyridine] involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the chloro group typically employs chlorinating agents such as phosphorus oxychloride (POCl₃), while the piperidine ring is incorporated through condensation reactions with appropriate precursors. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been utilized to streamline the synthetic pathway and improve yields.

From a medicinal chemistry perspective, the benzo[b]pyridine scaffold is renowned for its role in several FDA-approved drugs targeting neurological disorders, cardiovascular diseases, and oncological conditions. The 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-bpyridine] builds upon this legacy by introducing novel structural features that may lead to breakthroughs in therapeutic intervention. Its ability to modulate key signaling pathways makes it a promising candidate for further exploration in preclinical and clinical studies.

Recent advancements in computational chemistry have accelerated the process of identifying promising drug candidates like 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-bpyridine]. Molecular docking simulations have been employed to predict binding affinities and interactions with potential targets. These virtual screening approaches have significantly reduced the time and cost associated with hit identification, enabling faster progression towards drug development.

The pharmacological profile of this compound is further enhanced by its favorable pharmacokinetic properties. Studies indicate that it exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for therapeutic use. Additionally, preliminary toxicology studies have shown that it demonstrates acceptable safety margins at relevant doses.

In conclusion,8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-bpyridine](CAS No. 117811-20-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound,benzo[b]pyridine derivatives like this one are poised to play a pivotal role in addressing unmet medical needs across various disease indications.

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